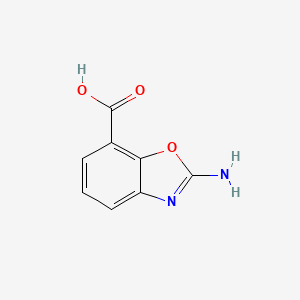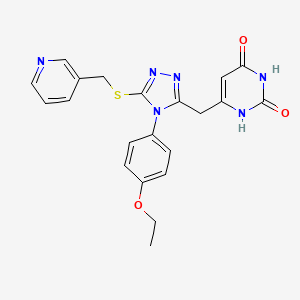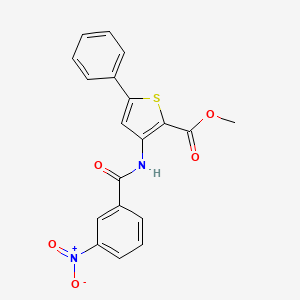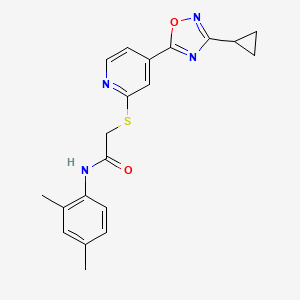
2-Amino-1,3-benzoxazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,3-benzoxazole-7-carboxylic acid is a heterocyclic organic compound that belongs to the benzoxazole family. This compound is characterized by a benzene ring fused with an oxazole ring, which contains both nitrogen and oxygen atoms. The presence of an amino group at the second position and a carboxylic acid group at the seventh position makes it a versatile molecule with significant potential in various scientific fields.
Mecanismo De Acción
Target of Action
2-Amino-1,3-benzoxazole-7-carboxylic acid, like other benzoxazole derivatives, is known to target various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These proteins play crucial roles in cellular processes such as DNA replication, signal transduction, gene expression, inflammation, and neural transmission .
Mode of Action
The interaction of this compound with its targets can lead to changes in the function of these proteins, thereby affecting the progression of diseases . For instance, by inhibiting the activity of DNA topoisomerases, the compound can interfere with DNA replication and transcription, leading to cell death . Similarly, by inhibiting the activity of protein kinases, the compound can disrupt signal transduction pathways, affecting cell proliferation and survival .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those associated with its targets. For example, the compound can affect the DNA replication pathway by targeting DNA topoisomerases . It can also affect various signal transduction pathways by targeting protein kinases . The downstream effects of these interactions can include cell death, reduced cell proliferation, and altered gene expression .
Result of Action
The molecular and cellular effects of this compound’s action can include cell death, reduced cell proliferation, and altered gene expression . These effects can contribute to its potential therapeutic effects in treating diseases such as cancer .
Análisis Bioquímico
Biochemical Properties
Benzoxazole derivatives have been known to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . They elicit their function by targeting various enzymes or proteins .
Molecular Mechanism
Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-benzoxazole-7-carboxylic acid typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts. One common method includes the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide as catalysts at 50°C . Another approach involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of lithium hexamethyldisilazide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:
Condensation Reactions: Formation of benzoxazole derivatives through the condensation of 2-aminophenol with aldehydes or ketones.
Oxidation Reactions: Oxidation of the amino group to form nitro derivatives.
Substitution Reactions: Electrophilic substitution reactions on the benzene ring to introduce various functional groups.
Common Reagents and Conditions
Condensation: Aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, mesoporous titania-alumina mixed oxide.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products Formed
Benzoxazole Derivatives: Formed through condensation reactions.
Nitro Derivatives: Formed through oxidation reactions.
Substituted Benzoxazoles: Formed through electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Amino-1,3-benzoxazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzoxazole: Lacks the carboxylic acid group at the seventh position.
2-Methyl-1,3-benzoxazole-7-carboxylic acid: Contains a methyl group instead of an amino group at the second position.
Uniqueness
2-Amino-1,3-benzoxazole-7-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-amino-1,3-benzoxazole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H2,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFQPYBEURIMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781320-38-4 |
Source


|
| Record name | 2-amino-1,3-benzoxazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B3002276.png)
![3-[Pyridin-2-yl-(3,4,5-trimethoxy-benzoyl)-amino]-propionic acid methyl ester](/img/structure/B3002277.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B3002278.png)
![1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B3002279.png)

![ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B3002283.png)
![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3002284.png)
![2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B3002287.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B3002290.png)

